
N-(2-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(2-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide” is a complex organic molecule. It contains a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also has an amide functional group attached to the quinoline ring, and a chlorophenyl group attached to the nitrogen of the amide .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline ring, the amide group, and the chlorophenyl group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group could participate in various reactions, such as hydrolysis or condensation. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility, and stability. These properties are influenced by the compound’s molecular structure .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Research has demonstrated the potential of related quinoline derivatives in antimicrobial activities. Compounds structurally similar to N-(2-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide have been synthesized and tested for their efficacy against a range of bacterial and fungal pathogens, such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and various Aspergillus species. These studies indicate the promising role of quinoline derivatives in combating microbial infections through the development of novel antimicrobial agents (Desai, Dodiya, & Shihora, 2011), (Desai, Shihora, & Moradia, 2007).
Anti-inflammatory Applications
Another area of interest is the anti-inflammatory properties of compounds like N-(2-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide. Studies have shown that similar compounds can significantly reduce inflammation in models of acute inflammation, suggesting their potential utility in developing new anti-inflammatory drugs (Torres et al., 1999).
Synthetic and Chemical Properties
Quinoline derivatives also exhibit interesting chemical properties, making them valuable in synthetic organic chemistry. For instance, the synthesis and reactivity of these compounds have been explored for their potential in creating new molecular structures and finding applications in the pharmaceutical industry. Their synthesis involves complex reactions that can lead to various bioactive molecules with potential therapeutic applications (Jansson et al., 2006).
Drug Metabolism and Pharmacokinetics
Research into the metabolism and pharmacokinetics of quinoline derivatives highlights the importance of understanding how these compounds are processed in the body. Such studies are crucial for the development of drugs with optimal absorption, distribution, metabolism, and excretion properties, ensuring their efficacy and safety in clinical use (Totis et al., 1989).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-1-ethyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-2-21-14-10-6-3-7-11(14)16(22)15(18(21)24)17(23)20-13-9-5-4-8-12(13)19/h3-10,22H,2H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLCMIUTQNLZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=CC=C3Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

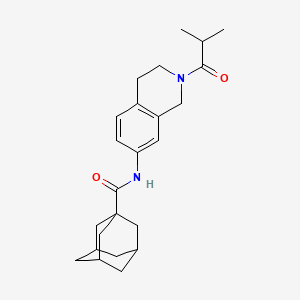
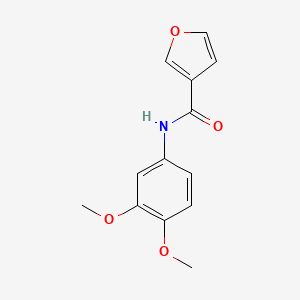
![4-{[(6-Pyridin-4-ylpyridazin-3-yl)thio]acetyl}morpholine](/img/structure/B2940577.png)
![N-[2-(Thian-4-yloxy)ethyl]prop-2-enamide](/img/structure/B2940578.png)
![N-[2-Hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]-N-methylbut-2-ynamide](/img/structure/B2940580.png)


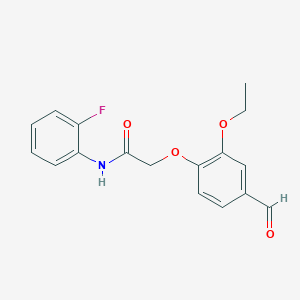
![Methyl (E)-4-[[4-(3-cyclopropylpyrazol-1-yl)phenyl]methylamino]-4-oxobut-2-enoate](/img/structure/B2940587.png)
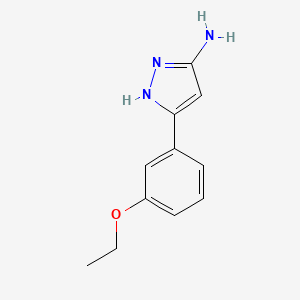

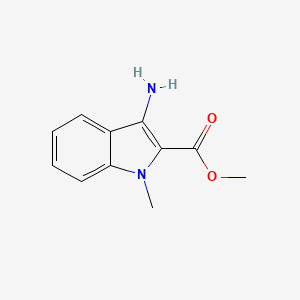
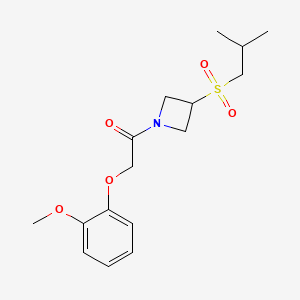
![2-[(2,3-Difluorophenyl)amino]cyclohexan-1-ol](/img/structure/B2940595.png)